Dichlorodimethylsilane

Catalog No.
S588091
CAS No.
75-78-5
M.F
C2H6Cl2Si
(CH3)2SiCl2
C2H6Cl2Si
M. Wt
129.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichlorodimethylsilane

CAS Number

75-78-5

Product Name

Dichlorodimethylsilane

IUPAC Name

dichloro(dimethyl)silane

Molecular Formula

C2H6Cl2Si
(CH3)2SiCl2
C2H6Cl2Si

Molecular Weight

129.06 g/mol

InChI

InChI=1S/C2H6Cl2Si/c1-5(2,3)4/h1-2H3

InChI Key

LIKFHECYJZWXFJ-UHFFFAOYSA-N

SMILES

C[Si](C)(Cl)Cl

Solubility

Decomposes in water and ethanol
Soluble in benzene and ether
Solubility in water: reaction

Synonyms

DCDMS; Dichlorodimethylsilane; Dimethyldichlorosilane; Dimethylsilane dichloride; Inerton AW-DMCS; KA 12; KA 22; LS 130; LS 130 (silane); M 2; M 2 (silane); NSC 77070; Repel-Silane; SID 4120.0

Canonical SMILES

C[Si](C)(Cl)Cl

Synthesis of Silicones

One of the most important applications of DDMS is in the synthesis of silicones. Silicones are polymers that consist of alternating silicon and oxygen atoms, with organic groups attached to the silicon atoms. They are known for their unique properties, such as heat resistance, chemical stability, and water repellency.

DDMS can be used to produce a variety of different types of silicones, including:

  • Polydimethylsiloxane (PDMS): PDMS is a widely used silicone that is known for its biocompatibility and elastomeric properties. It is used in a variety of applications, such as medical devices, sealants, and adhesives. Source: Use of Dichlorodimethylsilane to Produce Polydimethylsiloxane as a Substitute for Vitreous Humour: Characteristics and In Vitro Toxicity - PMC - NCBI:
  • Silicone oils: Silicone oils are used in a variety of applications, including lubricants, heat transfer fluids, and electrical insulators. Source: Dichlorodimethylsilane | Sigma-Aldrich

Other Research Applications

DDMS is also used in a variety of other research applications, including:

  • As a silylating agent: DDMS can be used to introduce a silyl group (SiR3) into organic molecules. This can be useful for protecting functional groups or modifying the properties of molecules. Source: PubChem - Dichlorodimethylsilane | C2H6Cl2Si | CID 6398:
  • As a precursor for the synthesis of other organosilicon compounds: DDMS can be used as a starting material for the synthesis of a variety of other organosilicon compounds, such as silanes, siloxanes, and silsesquioxanes. These compounds have a wide range of potential applications in areas such as electronics, materials science, and medicine.

Dichlorodimethylsilane, with the chemical formula Si(CH₃)₂Cl₂, is an organosilicon compound characterized as a colorless liquid at room temperature. It has a sharp, pungent odor due to the presence of hydrogen chloride, a byproduct of its reactions with moisture. This compound is primarily utilized in the synthesis of silicones and polysilanes, making it a crucial precursor in various industrial applications .

DMDCS is a hazardous material due to its following properties:

  • Toxicity: Harmful if swallowed, toxic if inhaled. Causes severe skin burns and eye damage [].
  • Flammability: Highly flammable liquid and vapor with a low flash point. Can ignite spontaneously in moist air [].
  • Reactivity: Reacts violently with water, releasing hydrochloric acid fumes, which are corrosive and toxic.

Due to these hazards, proper handling procedures and personal protective equipment (PPE) are crucial when working with DMDCS [].

Further Considerations:

  • Mechanism of Action: DMDCS itself does not have a specific biological mechanism of action. However, the siloxane polymers formed upon its hydrolysis can have various properties depending on their structure. Some siloxanes can be biocompatible and are used in medical applications [].
  • Case Studies: Research on the use of DMDCS-derived siloxane polymers in various applications, such as anti-fouling coatings or drug delivery systems, can be found in the scientific literature.

Dichlorodimethylsilane is highly reactive, particularly with water, leading to vigorous hydrolysis that produces hydrogen chloride gas and siloxanes. The primary reaction can be represented as:

 CH3 2SiCl2+nH2O CH3 2SiO n+2nHCl\text{ CH}_3\text{ }_2\text{SiCl}_2+n\text{H}_2\text{O}\rightarrow \text{ CH}_3\text{ }_2\text{SiO }_n+2n\text{HCl}

In addition to hydrolysis, it can react with alcohols to form siloxanes:

 CH3 2SiCl2+2CH3OH CH3 2Si OCH3)2+2HCl\text{ CH}_3\text{ }_2\text{SiCl}_2+2\text{CH}_3\text{OH}\rightarrow \text{ CH}_3\text{ }_2\text{Si OCH}_3)_2+2\text{HCl}

This compound also acts as a chlorination agent and participates in various organic synthesis reactions .

Dichlorodimethylsilane exhibits significant toxicity. Exposure can lead to severe irritation of the respiratory tract, skin, and eyes. Inhalation may cause symptoms such as coughing, dyspnea, and pulmonary edema. Ingestion can result in serious gastrointestinal burns and systemic toxicity . The compound is classified as harmful by inhalation and contact with water liberates toxic gases, necessitating careful handling in laboratory and industrial settings.

The primary method for synthesizing dichlorodimethylsilane is through the Rochow process, which involves passing methyl chloride over silicon in the presence of a copper catalyst at elevated temperatures (approximately 300 °C). The reaction can be summarized as follows:

2CH3Cl+Si CH3 2SiCl22\text{CH}_3\text{Cl}+\text{Si}\rightarrow \text{ CH}_3\text{ }_2\text{SiCl}_2

Alternative methods include Grignard reactions involving methyl chloride and silicon tetrachloride .

Dichlorodimethylsilane is predominantly used in the production of silicones, which have applications ranging from sealants and adhesives to lubricants and medical devices. Additionally, it serves as a precursor for polysilanes used in the fabrication of silicon carbide and other advanced materials. Its ability to modify surfaces makes it valuable in coatings that enhance properties such as hydrophobicity or adhesion .

Studies on the interactions of dichlorodimethylsilane with various substrates have revealed its potential in modifying surface properties. For instance, it has been utilized in synthesizing silica nanoparticles with tailored hydrophilic or hydrophobic characteristics through catalytic reactions involving ammonium hydroxide and tetraethyl orthosilicate .

Dichlorodimethylsilane belongs to a broader class of chlorosilanes. Here are some similar compounds along with their unique characteristics:

CompoundFormulaUnique Characteristics
DimethylchlorosilaneSi(CH₃)Cl₃Used primarily for producing silicones; less toxic than dichlorodimethylsilane.
TrimethylchlorosilaneSi(CH₃)₃ClMore stable; used in silicone polymer synthesis but less reactive than dichlorodimethylsilane.
DiphenyldichlorosilaneSi(C₆H₅)₂Cl₂Utilized for protective group chemistry; differs significantly in reactivity compared to dichlorodimethylsilane.

Dichlorodimethylsilane's unique combination of reactivity and application versatility distinguishes it from these similar compounds, particularly its role as a precursor for more complex siloxanes and silicones .

Physical Description

Dimethyldichlorosilane appears as a colorless fuming liquid with a pungent odor. Flash point 16°F. Vapor and liquid may cause burns. Denser than water. Vapors heavier than air.
Liquid
COLOURLESS FUMING LIQUID WITH PUNGENT ODOUR.

Color/Form

Colorless liquid

Boiling Point

158 °F at 760 mm Hg (EPA, 1998)
70.3 °C
71 °C

Flash Point

16 °F (EPA, 1998)
16 °F (-18 °C) (open cup)[Lewis RJ Sr; Hawley's Condensed Chemical Dictionary 15th ed Wiley (2007)
-9 °C c.c.

Vapor Density

4.45 (EPA, 1998) (Relative to Air)
4.45 (Air= 1)
Relative vapor density (air = 1): 4.4

Density

1.1 (EPA, 1998)
1.064 g/cu cm at 25 °C
Relative density (water = 1): 1.07

Odor

SHARP, LIKE HYDROCHLORIC ACID

Melting Point

-123 °F (EPA, 1998)
-16 °C
-76 °C

UNII

8TSJ92JX69

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Vapor Pressure

100 mm Hg at 63.5 °F (EPA, 1998)
144.31 mmHg
144 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 14.5

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

75-78-5

Wikipedia

Dimethyldichlorosilane

Use Classification

Fire Hazards -> Corrosives, Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

Action of silicon on methyl chloride in presence of copper catalyst, or by Grignard reaction from methyl chloride and silicon tetrachloride.

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
Transportation equipment manufacturing
Silane, dichlorodimethyl-: ACTIVE

Analytic Laboratory Methods

DIMETHYLDICHLOROSILANE DETERMINED BY GAS CHROMATOGRAPHY METHOD.

Storage Conditions

SRP: Operations involving entry into tanks or closed vessels, and emergency situations, require consideration of potentially oxygen deficient, or "immediately dangerous to life and health" IDLH environments. This may necessitate use of a self-contained breathing apparatus (SCBA), or a positive pressure supplied air respirator.
Dimethyldichlorosilane must be stored to avoid contact with oxidizers (such as perchlorates, peroxides, permanganates, chlorates, and nitrates) since violent reactions occur. Before entering confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Store in tightly closed containers in a cool, well-ventilated area away from water, steam, or moisture because toxic and corrosive hydrogen chloride gas can be produced. Do not store at temperatures above 122 °F/50 °C. Sources of ignition, such as smoking and open flames, are prohibited where dimethyldichlorosilane is handled, used, or stored. Metal containers involving the transfer of 5 gallons or more of dimethyl dichlorosilane should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only nonsparking tools and equipment, especially when opening and closing containers of dimethyldichlorosilane.

Dates

Modify: 2023-08-15

Facile single-molecule pull-down assay for analysis of endogenous proteins

Benjamin Croop, Kyu Young Han
PMID: 30769341   DOI: 10.1088/1478-3975/ab0792

Abstract

The single-molecule pull-down (SiMPull) assay analyzes molecular complexes in physiological conditions from cell or tissue lysates. Currently the approach requires a lengthy sample preparation process, which has largely prevented the widespread adoption of this technique in bioanalysis. Here, we present a simplified SiMPull assay based upon dichlorodimethylsilane-Tween-20 passivation and F(ab) fragment labeling. Our passivation is a much shorter process than the standard polyethylene glycol passivation used in most single-molecule studies. The use of F(ab) fragments for indirect fluorescent labeling rather than divalent F(ab')
or whole IgG antibodies allows for the pre-incubation of the detection antibodies, reducing the sample preparation time for single-molecule immunoprecipitation samples. We examine the applicability of our approach to recombinant proteins and endogenous proteins from mammalian cell lysates.


Compartmentalization of bacteria in microcapsules

Judith van Wijk, Tiaan Heunis, Elrika Harmzen, Leon M T Dicks, Jan Meuldijk, Bert Klumperman
PMID: 25351443   DOI: 10.1039/c4cc04901b

Abstract

Lactobacillus plantarum strain 423 was encapsulated in hollow poly(organosiloxane) microcapsules by templating water-in-oil Pickering emulsion droplets via the interfacial reaction of alkylchlorosilanes. The bacteria were suspended in growth medium or buffer to protect the cells against pH changes during the interfacial reactions with alkylchlorosilanes. The results of this work open up novel avenues for the encapsulation of microbial cells.


Nanowear of salivary films vs. substratum wettability

J Sotres, T Pettersson, L Lindh, T Arnebrant
PMID: 22875480   DOI: 10.1177/0022034512456704

Abstract

The pellicle serves as a multifunctional protective layer, providing, e.g., lubrication and remineralization and also acting as a diffusion barrier. In addition, since the formation of the pellicle precedes the adhesion of micro-organisms, it is also important as a conditioning film. We present a novel approach to study the influence of the water wettability of solid surfaces on the strength of adsorbed salivary films. It is based on studying the wear resistance of the films with an atomic force microscope operated in the friction force spectroscopy mode. This methodology provides the strength of the films in terms of the forces needed for breaking and removing them. Our results indicate that these forces are highly dependent on the water wettability of the underlying substrata, decreasing with increasing hydrophobicity. Thus, this study provides valuable information for the design of materials exposed in the oral cavity, i.e., materials that will minimize plaque formation and be easy to clean.


Effect of the addition of silanated silica on the mechanical properties of microwave heat-cured acrylic resin

Lucas H da Silva, Sabrina A Feitosa, Marcia C Valera, Maria A M de Araujo, Rubens N Tango
PMID: 22225509   DOI: 10.1111/j.1741-2358.2011.00604.x

Abstract

The purpose of this study was to evaluate the flexural strength and Vickers hardness of a microwave energy heat-cured acrylic resin by adding different concentrations of silane surface-treated nanoparticle silica.
Acrylic resin specimens with dimensions of 65 × 10 × 2.5 mm were formed and divided into five experimental groups (n = 10) according to the silica concentration added to the acrylic resin mass (weight %) prior to polymerisation : G1, without silica; G2, 0.1% silica; G3, 0.5% silica; G4, 1.0% silica; and G5, 5.0% silica. The specimens were submitted to a three-point flexural strength test and to the Vickers hardness test (HVN). The data obtained were statistically analysed by anova and the Tukey test (α = 0.05).
Regarding flexural strength, G5 differed from the other experimental groups (G1, G2, G3 and G4) presenting the lowest mean, while G4 presented a significantly higher mean, with the exception of group G3. Regarding Vickers hardness, a decrease in values was observed, in which G1 presented the highest hardness compared with the other experimental groups.
Incorporating surface-treated silica resulted in direct benefits in the flexural strength of the acrylic resin activated by microwave energy; however, similar results were not achieved for hardness.


Synthesis of polypyrrole nanoparticles and its grafting with silica gel for selective binding of chromium(VI)

P Mondal, K Roy, S P Bayen, P Chowdhury
PMID: 21238740   DOI: 10.1016/j.talanta.2010.11.037

Abstract

Polypyrrole nanoparticles of desired structure have been synthesized through simple micelle technique. It is then grafted with functionalized silica gel to develop a novel organic-inorganic hybrid material. The role of dimethyl dichloro silane (coupling agent) in grafting is demonstrated. The nanoparticles are characterized by TEM, SEM and TGA. Grafting reactions are evaluated by spectral (FTIR) analysis and chemical test. The Cr(VI) binding behavior of the composite is studied in various pH of the medium. The selectivity in binding Cr(VI) is monitored. The metal ion adsorption capacity and surface area of the material are found to be 38 mg/g and 235 m(2)/g, respectively.


The use of dynamic surface chemistries to control msc isolation and function

J M Curran, F Pu, R Chen, J A Hunt
PMID: 21489621   DOI: 10.1016/j.biomaterials.2011.03.045

Abstract

Material modifications can be used to induce cell responses, in particular-CH(3) and -NH(2) have shown potential in enhancing the ability of a material to support mesenchymal stem cell (MSC) adhesion and differentiation. Currently this process is variable, due to the lack of definition of controlled contextual presentation of the chemical group of interest across the surface. This paper defines the potential of -CH(3) modified surfaces, with optimised dynamic surface chemistry, to manipulate initial MSC adhesive events, integrin binding, and subsequent cell function. An array of -CH(3) silane modified glass substrates was produced using different -CH(3) chain lengths and mechanisms of bonding to the base substrate. We show that changing the chain length affects the ability of the surfaces to support viable adult MSC adhesion, directly related to induced FGF release, and expression of STRO-1, CD29, 73, 90 and 105. Chlorodimethyloctylsilane (ODMCS) modified surfaces resulted in significant increases of associated adult MSC markers compared to all other -CH(3) modified and control substrates. In contrast Dichlorodimethylsilane (DMDCS) modified surfaces did not support adult MSC adhesion due to high levels of early FGF release, which had an inhibitory effect on adult MSC culture, but enhanced the efficiency and cell selective properties of the substrate in isolation of multi-potent progenitor/MSC from adult human whole blood. Incorporation of optimised -CH(3) groups is a cost effective route for producing substrates that significantly enhance MSC isolation and expansion, highlighting the potential of the optimised substrates to replace RGD and fibronectin modifications in selected applications.


Decoupling the contribution of surface energy and surface area on the cohesion of pharmaceutical powders

Umang V Shah, Dolapo Olusanmi, Ajit S Narang, Munir A Hussain, Michael J Tobyn, Steve J Hinder, Jerry Y Y Heng
PMID: 25037862   DOI: 10.1007/s11095-014-1459-3

Abstract

Surface area and surface energy of pharmaceutical powders are affected by milling and may influence formulation, performance and handling. This study aims to decouple the contribution of surface area and surface energy, and to quantify each of these factors, on cohesion.
Mefenamic acid was processed by cryogenic milling. Surface energy heterogeneity was determined using a Surface Energy Analyser (SEA) and cohesion measured using a uniaxial compression test. To decouple the surface area and surface energy contributions, milled mefenamic acid was "normalised" by silanisation with methyl groups, confirmed using X-ray Photoelectron Spectroscopy.
Both dispersive and acid-base surface energies were found to increase with increasing milling time. Cohesion was also found to increase with increasing milling time. Silanised mefenamic acid possessed a homogenous surface with a surface energy of 33.1 ± 1.4 mJ/m(2) , for all milled samples. The cohesion for silanised mefenamic acid was greatly reduced, and the difference in the cohesion can be attributed solely to the increase in surface area. For mefenamic acid, the contribution from surface energy and surface area on cohesion was quantified to be 57% and 43%, respectively.
Here, we report an approach for decoupling and quantifying the contribution from surface area and surface energy on powder cohesion.


An improved surface passivation method for single-molecule studies

Boyang Hua, Kyu Young Han, Ruobo Zhou, Hajin Kim, Xinghua Shi, Sanjaya C Abeysirigunawardena, Ankur Jain, Digvijay Singh, Vasudha Aggarwal, Sarah A Woodson, Taekjip Ha
PMID: 25306544   DOI: 10.1038/nmeth.3143

Abstract

We report a surface passivation method based on dichlorodimethylsilane (DDS)-Tween-20 for in vitro single-molecule studies, which, under the conditions tested here, more efficiently prevented nonspecific binding of biomolecules than the standard poly(ethylene glycol) surface. The DDS-Tween-20 surface was simple and inexpensive to prepare and did not perturb the behavior and activities of tethered biomolecules. It can also be used for single-molecule imaging in the presence of high concentrations of labeled species in solution.


Periodic nanotemplating by selective deposition of electroless gold island films on particle-lithographed dimethyldichlorosilane layers

Wonmi Ahn, D Keith Roper
PMID: 20565129   DOI: 10.1021/nn100338f

Abstract

Uniform hexagonal arrays of diverse nanotemplated metal structures were formed via selective electroless gold plating on particle-lithographed dimethyldichlorosilane layers. Surface-associated water at silica bead interstices was shown to correlate with the formation of silane rings with outer ring diameters ranging from 522.5+/-29.7 to 1116.9+/-52.6 nm and/or spherical gold nanoparticles with diameters from 145.5+/-20.2 to 389.1+/-51.1 nm in the array. Reproducibility and millimeter-size scalability of the array were achieved without the need for expensive and sophisticated lithography or metal deposition equipment. The formation of each structure was explained on the basis of the silanization mechanism and microscopic characterization, as well as dimensional analysis of the nanostructures. This new, facile, and versatile method enables fine fabrication of regular metal nanoparticle array platforms to improve optical and plasmonic features in nanoelectronics and nanophotonic devices.


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